Cas no 2228368-91-8 ((7-chloroquinolin-8-yl)methanesulfonyl fluoride)

(7-chloroquinolin-8-yl)methanesulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- (7-chloroquinolin-8-yl)methanesulfonyl fluoride
- EN300-2005349
- 2228368-91-8
-
- インチ: 1S/C10H7ClFNO2S/c11-9-4-3-7-2-1-5-13-10(7)8(9)6-16(12,14)15/h1-5H,6H2
- InChIKey: VDQWFJPFUQFRRY-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=CC=CN=C2C=1CS(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 258.9870055g/mol
- どういたいしつりょう: 258.9870055g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 343
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 55.4Ų
(7-chloroquinolin-8-yl)methanesulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2005349-1.0g |
(7-chloroquinolin-8-yl)methanesulfonyl fluoride |
2228368-91-8 | 1g |
$1785.0 | 2023-06-01 | ||
Enamine | EN300-2005349-0.05g |
(7-chloroquinolin-8-yl)methanesulfonyl fluoride |
2228368-91-8 | 0.05g |
$948.0 | 2023-09-16 | ||
Enamine | EN300-2005349-5.0g |
(7-chloroquinolin-8-yl)methanesulfonyl fluoride |
2228368-91-8 | 5g |
$5179.0 | 2023-06-01 | ||
Enamine | EN300-2005349-5g |
(7-chloroquinolin-8-yl)methanesulfonyl fluoride |
2228368-91-8 | 5g |
$3273.0 | 2023-09-16 | ||
Enamine | EN300-2005349-1g |
(7-chloroquinolin-8-yl)methanesulfonyl fluoride |
2228368-91-8 | 1g |
$1129.0 | 2023-09-16 | ||
Enamine | EN300-2005349-0.1g |
(7-chloroquinolin-8-yl)methanesulfonyl fluoride |
2228368-91-8 | 0.1g |
$993.0 | 2023-09-16 | ||
Enamine | EN300-2005349-10.0g |
(7-chloroquinolin-8-yl)methanesulfonyl fluoride |
2228368-91-8 | 10g |
$7681.0 | 2023-06-01 | ||
Enamine | EN300-2005349-0.25g |
(7-chloroquinolin-8-yl)methanesulfonyl fluoride |
2228368-91-8 | 0.25g |
$1038.0 | 2023-09-16 | ||
Enamine | EN300-2005349-2.5g |
(7-chloroquinolin-8-yl)methanesulfonyl fluoride |
2228368-91-8 | 2.5g |
$2211.0 | 2023-09-16 | ||
Enamine | EN300-2005349-0.5g |
(7-chloroquinolin-8-yl)methanesulfonyl fluoride |
2228368-91-8 | 0.5g |
$1084.0 | 2023-09-16 |
(7-chloroquinolin-8-yl)methanesulfonyl fluoride 関連文献
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
(7-chloroquinolin-8-yl)methanesulfonyl fluorideに関する追加情報
Introduction to (7-chloroquinolin-8-yl)methanesulfonyl fluoride (CAS No. 2228368-91-8)
(7-chloroquinolin-8-yl)methanesulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. With the CAS number 2228368-91-8, this compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features, particularly the presence of a quinoline core and a methanesulfonyl fluoride substituent, make it a valuable tool for medicinal chemists exploring novel therapeutic agents.
The quinoline scaffold is well-known for its broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. The introduction of a chloro group at the 7-position and a methanesulfonyl fluoride group at the 8-position enhances the reactivity and functionalization potential of this molecule. This makes it an attractive candidate for further derivatization and optimization in drug discovery programs.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The methanesulfonyl fluoride moiety is particularly interesting as it can participate in nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups. This property has been exploited in the synthesis of protease inhibitors, kinase inhibitors, and other enzyme-targeted therapeutics.
One of the most compelling aspects of (7-chloroquinolin-8-yl)methanesulfonyl fluoride is its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular architectures and have been widely used in the synthesis of heterocyclic compounds. The presence of the chloro group on the quinoline ring facilitates these transformations, making it an ideal starting material for generating libraries of novel compounds.
Recent studies have highlighted the potential of quinoline derivatives in addressing unmet medical needs. For instance, researchers have demonstrated that modifications to the quinoline core can significantly alter pharmacokinetic properties and improve target specificity. The use of methanesulfonyl fluoride as a leaving group has been particularly effective in generating compounds with enhanced binding affinity to biological targets.
The pharmaceutical industry has shown considerable interest in developing next-generation antiviral agents, and quinoline-based molecules have emerged as promising candidates. The structural flexibility of (7-chloroquinolin-8-yl)methanesulfonyl fluoride allows for the creation of derivatives with tailored biological activities. This has led to several preclinical studies investigating its potential in treating viral infections, including HIV and hepatitis C.
In addition to its applications in drug discovery, this compound has found utility in materials science and chemical biology. The ability to functionalize quinoline derivatives through cross-coupling reactions has opened up new avenues for developing luminescent probes and bioimaging agents. These tools are essential for understanding biological processes at the molecular level and have applications in diagnostic imaging.
The synthesis of (7-chloroquinolin-8-yl)methanesulfonyl fluoride involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. Advanced synthetic techniques, such as palladium-catalyzed reactions and fluorous chemistry, are often employed to achieve high yields and purity. These methodologies are critical for ensuring that subsequent biological evaluations are conducted with high-quality starting materials.
The growing body of literature on quinoline derivatives underscores their importance as pharmacophores. Researchers continue to explore new synthetic strategies to expand the chemical space available for drug discovery. The versatility of CAS No. 2228368-91-8 makes it a cornerstone compound in many research efforts aimed at developing innovative therapeutic solutions.
In conclusion, (7-chloroquinolin-8-yl)methanesulfonyl fluoride is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to evolve, this compound will undoubtedly play a pivotal role in advancing our understanding of drug design and development.
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